11H-Benz(bc)aceanthrylene, 6-methyl-
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Overview
Description
11H-Benz(bc)aceanthrylene, 6-methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It is a derivative of 11H-Benz(bc)aceanthrylene, where a methyl group is attached to the sixth position of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benz(bc)aceanthrylene, 6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of 11H-Benz(bc)aceanthrylene, 6-methyl- may involve large-scale Friedel-Crafts reactions or other cyclization techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
11H-Benz(bc)aceanthrylene, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
11H-Benz(bc)aceanthrylene, 6-methyl- has several scientific research applications:
Chemistry: Used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 11H-Benz(bc)aceanthrylene, 6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
11H-Benz(bc)aceanthrylene: The parent compound without the methyl group.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
11H-Benz(bc)aceanthrylene, 6-methyl- is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with biological targets and its overall physicochemical properties .
Properties
CAS No. |
63041-88-3 |
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Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
8-methylpentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene |
InChI |
InChI=1S/C20H14/c1-12-15-7-2-3-8-17(15)18-11-14-6-4-5-13-9-10-16(12)20(18)19(13)14/h2-10H,11H2,1H3 |
InChI Key |
IJAOHUABITVDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(CC4=CC=C3)C5=CC=CC=C15 |
Origin of Product |
United States |
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